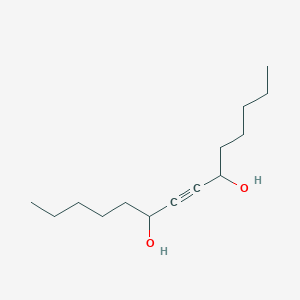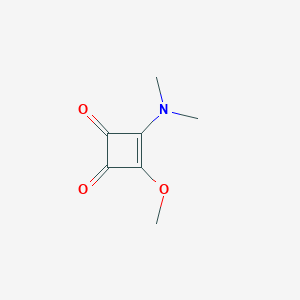
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione, also known as DMAD, is a highly reactive, electron-deficient dienophile that is widely used in organic synthesis. It is a cyclic compound that contains a cyclobutene ring, a methoxy group, and a dimethylamino group. DMAD is a versatile reagent that can be used in a variety of reactions, including Diels-Alder reactions, Michael additions, and cycloadditions.
科学研究应用
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including as a reagent in organic synthesis, as a probe for studying chemical reactions, and as a building block for the synthesis of complex molecules. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the synthesis of natural products, pharmaceuticals, and materials. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.
作用机制
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a highly reactive dienophile that undergoes cycloaddition reactions with dienes and other electron-rich species. The reaction proceeds through a concerted mechanism, in which the diene and the dienophile combine in a single step to form a cyclic intermediate. The reaction is highly exothermic and can be used to generate a variety of complex products.
生化和生理效应
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cells and organisms. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the development of new cancer therapies, as it can induce cell death in cancer cells. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has also been used in the study of neuronal signaling, as it can modulate the activity of certain ion channels.
实验室实验的优点和局限性
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a versatile reagent that can be used in a variety of reactions. It is highly reactive and can be used in both inter- and intramolecular reactions. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is also relatively easy to synthesize and purify. However, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is highly reactive and can be difficult to handle. It can also be toxic to certain cells and organisms, which limits its use in certain applications.
未来方向
There are many potential future directions for the study and use of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione. One area of research is the development of new synthetic methodologies using 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione as a reagent. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can also be used in the synthesis of new materials with unique properties. Another area of research is the study of the mechanism of action of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione and its derivatives. This could lead to the development of new therapies for diseases such as cancer and neurological disorders. Finally, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione could be used as a probe for studying chemical reactions and as a building block for the synthesis of complex molecules.
合成方法
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be synthesized by the reaction of dimethylamine with 2-methoxy-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction between the diene and the dienophile, followed by elimination of the Lewis acid to form the cyclobutene ring. The resulting 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be purified by distillation or chromatography.
属性
IUPAC Name |
3-(dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIXPMOZQIUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

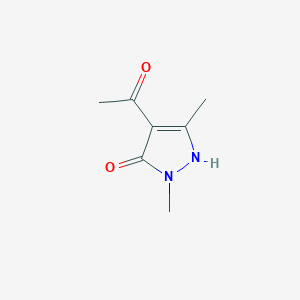
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
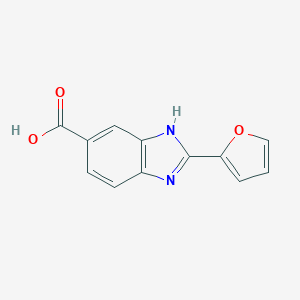
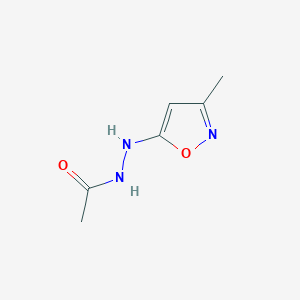

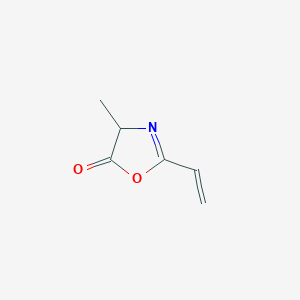
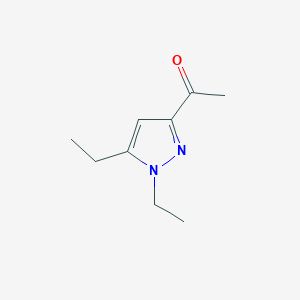
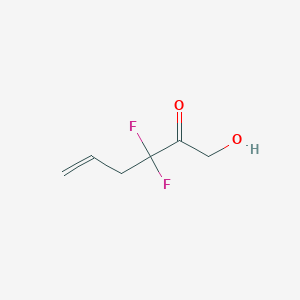

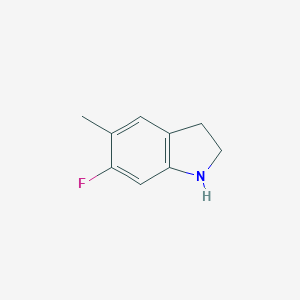
![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)

